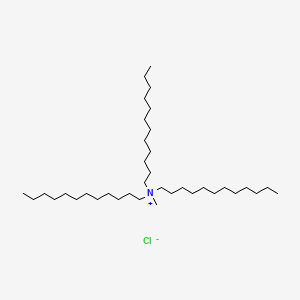

三十二烷基甲基氯化铵

描述

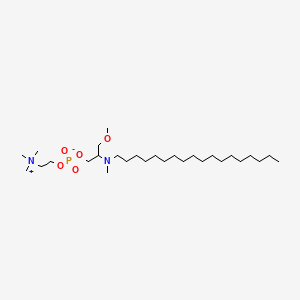

Tridodecylmethylammonium chloride (TDMAC) is a cationic surfactant commonly used in various industrial and research applications . It belongs to the family of quaternary ammonium compounds and has a positively charged head and a hydrophobic tail . This allows it to be used as a detergent, emulsifier, and antimicrobial .

Synthesis Analysis

TDMAC is a quaternary ammonium salt, mainly produced by the reaction between tridodecylmethylamine and hydrochloric acid .Molecular Structure Analysis

The linear formula of TDMAC is [CH3(CH2)11]3N (Cl)CH3 . Its molecular weight is 572.47 g/mol .Chemical Reactions Analysis

TDMAC is able to generate positive charges on carbon atoms in graphene sheets via intermolecular charge transfer . It produces a precipitate that’s a complex of graphene oxide . This graphene-TDMAC material shows electrocatalytic activity and catalytic activity .Physical And Chemical Properties Analysis

TDMAC is a white to pale yellow solid . It is slightly soluble in water . It is stable and decomposes by high heat .科学研究应用

Catalyst in Transesterification

Tridodecylmethylammonium chloride can be used as a catalyst in the transesterification of methyl esters with glycidol to synthesize glycidyl esters . Transesterification is a chemical reaction that involves the exchange of esterified substances and alcohols. The compound’s catalytic properties make it suitable for this process .

Additive for Polyaniline Membranes

This compound can also serve as a bulky lipophilic cationic additive for polyaniline membranes . Polyaniline is a conducting polymer that has been widely used in various applications due to its unique properties, such as environmental stability and simple synthesis .

Heparinization Processes

In biomedical applications, Tridodecylmethylammonium chloride is used in heparinization processes to produce thromboresistant materials . These materials are used in contact with blood in the vascular system .

Bonding Anionic Antibiotics

Another important application in the biomedical field is to bond anionic antibiotics non-covalently in prosthetic materials . This helps to prevent infections associated with the use of these materials .

Generation of Positive Charges on Carbon Atoms

In chemical applications, Tridodecylmethylammonium chloride is able to generate positive charges on carbon atoms in graphene sheets via intermolecular charge transfer . This produces a precipitate that’s a complex of graphene oxide .

Electrocatalytic and Catalytic Activity

The graphene-Tridodecylmethylammonium chloride material shows electrocatalytic activity and catalytic activity . This makes it useful in various chemical reactions and processes .

Ion-Selective Electrodes

Tridodecylmethylammonium chloride is used in ion-selective electrodes (ISEs; membrane electrodes), which are electrochemical sensors useful in various analytical applications . The compound exhibits significant potentiometric response to heparin in the clinically relevant concentration range .

Detection of Bisphenol A

Electrode substrates containing Tridodecylmethylammonium chloride are used as potentiometric sensors for detecting bisphenol A . Bisphenol A is a chemical compound that is often used in the production of plastics and epoxy resins .

作用机制

Target of Action

Tridodecylmethylammonium chloride, also known as Methyltridodecylammonium chloride, is a quaternary ammonium cation surfactant . It primarily targets carbon atoms in graphene sheets and is used in heparinization processes to produce thromboresistant materials .

Mode of Action

Tridodecylmethylammonium chloride interacts with its targets through intermolecular charge transfer . It generates positive charges on carbon atoms in graphene sheets . This compound is also used as a catalyst in the transesterification of methyl esters with glycidol to synthesize glycidyl esters .

Biochemical Pathways

The biochemical pathways affected by Tridodecylmethylammonium chloride are primarily related to its role as a catalyst in the synthesis of glycidyl esters . The compound facilitates the transesterification of methyl esters with glycidol, leading to the production of these esters .

Pharmacokinetics

As a quaternary ammonium cation surfactant, it is highly soluble in various solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of Tridodecylmethylammonium chloride’s action is the production of glycidyl esters through the transesterification of methyl esters with glycidol . Additionally, it produces a precipitate that’s a complex of graphene oxide . This graphene-Tridodecylmethylammonium chloride material shows electrocatalytic activity and catalytic activity .

安全和危害

未来方向

TDMAC is a chloride ion-selective solvent polymeric membrane electrodes component . The ion-selective electrodes (ISEs; membrane electrodes) are electrochemical sensors useful in various analytical applications . This suggests potential future directions in the development of sensors and analytical applications .

属性

IUPAC Name |

tridodecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHRWOBHKASWGU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884360 | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7173-54-8 | |

| Record name | Tridodecylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7173-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridodecylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007173548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecanaminium, N,N-didodecyl-N-methyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

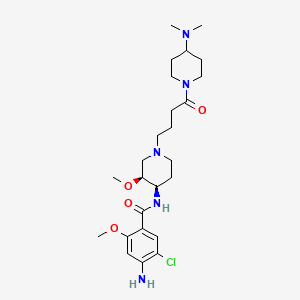

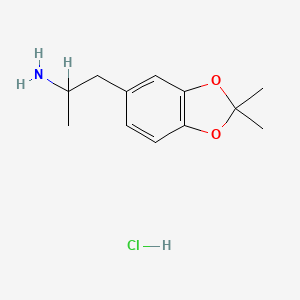

Feasible Synthetic Routes

Q & A

A: TDMAC exhibits a strong affinity for heparin, a negatively charged polysaccharide. This interaction stems from the electrostatic attraction between the positively charged quaternary ammonium group of TDMAC and the negatively charged sulfate and carboxylate groups present in heparin [, ]. This binding effectively neutralizes heparin's anticoagulant activity, making TDMAC-coated surfaces useful in applications where blood compatibility is desired [, , ].

A: TDMAC acts as an anion exchanger within polymeric membranes used in ion-selective electrodes (ISEs) [, , ]. The positive charge of TDMAC facilitates the selective extraction of anions from the sample solution into the membrane phase. This selective partitioning of anions forms the basis for the potentiometric response of TDMAC-based ISEs towards specific target anions [, , , ].

ANone: The molecular formula of TDMAC is C37H78ClN, and its molecular weight is 574.45 g/mol.

ANone: While the provided articles primarily focus on TDMAC's applications, spectroscopic characterization data, such as NMR or IR spectra, are not explicitly provided.

A: TDMAC is highly compatible with PVC and acts as an effective anion exchanger within these membranes [, , ]. The presence of TDMAC improves the long-term stability of PVC-based ISEs by reducing membrane resistance and enhancing selectivity for target anions [].

A: Yes, TDMAC's ability to bind heparin allows for the creation of heparin-coated surfaces that exhibit improved blood compatibility [, , ]. This property has led to the development of TDMAC-heparin coated vascular grafts with reduced thrombogenicity [, , ].

ANone: The provided research papers do not explore the catalytic properties of TDMAC. Its applications primarily focus on its surfactant properties and its ability to bind anions and heparin.

ANone: While the provided articles highlight experimental findings, there is no mention of specific computational studies focusing on TDMAC's interactions using techniques like molecular docking or molecular dynamics simulations.

A: The three long dodecyl chains contribute to the lipophilic nature of TDMAC [, , ]. This lipophilicity enables TDMAC to integrate effectively into hydrophobic environments like PVC membranes used in ISEs [, ]. Additionally, the long alkyl chains enhance the binding of TDMAC to heparin, likely through hydrophobic interactions with the polysaccharide backbone [].

A: While the documents don't directly address TDMAC's inherent stability under various conditions or specific formulation strategies, they demonstrate its successful incorporation into PVC membranes [, , , ] and its utilization in coating procedures for medical devices [, , ].

ANone: The provided research focuses primarily on the use of TDMAC in material science and analytical chemistry applications. As a result, there is limited information regarding SHE regulations, pharmacokinetics, toxicology, or other aspects related to drug development or biological interactions.

A: The research on TDMAC showcases its versatility across various disciplines. Its use in developing ion-selective electrodes for analytical applications [, , , , ] highlights its relevance in analytical chemistry. Additionally, its application in modifying the surface of biomaterials to improve blood compatibility [, , , ] demonstrates its significance in biomedical engineering and material science. This interdisciplinary application of TDMAC underscores the potential for synergistic advancements involving this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-2-[(2,3-dihydroxyphenyl)methyl]-3-fluoropropanoic acid](/img/structure/B1196220.png)